![molecular formula C11H20O2 B1654782 Cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)- CAS No. 27334-43-6](/img/structure/B1654782.png)
Cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)-
Overview
Description
Cyclohexanecarboxylic acid is a carboxylic acid of cyclohexane . It is a colorless oil that crystallizes near room temperature . It is used in a study to determine complex binding constants of the three native cyclodextrins with seven cyclohexane derivatives .
Synthesis Analysis
Cyclohexanecarboxylic acid undergoes microbial degradation by a strain of Antherobacter to form para-hydroxybenzoic acid . It also undergoes aromatization and converts to Hippuric acid in rat liver extracts in vitro .Molecular Structure Analysis
The molecular formula of cyclohexanecarboxylic acid is C7H12O2 . The structure includes a cyclohexane ring with a carboxylic acid (-COOH) functional group attached .Chemical Reactions Analysis
Cyclohexanecarboxylic acid exhibits the reactions typical of carboxylic acids . It can be converted to the acid chloride cyclohexanecarbonyl chloride .Physical And Chemical Properties Analysis
Cyclohexanecarboxylic acid has a molecular weight of 128.17 . It is a solid at room temperature with a melting point of 29-31 °C and a boiling point of 232-233 °C . It is soluble in water (0.201g in 100g at 15 °C) and organic solvents .Scientific Research Applications
Methylation and Esterification Processes
- Cyclohexanecarboxylic acid derivatives, including 1-(1,1-dimethylethyl) variants, are significant in methylation processes. Alcohols in cyclohexane can be converted to their methyl ethers using dimethyl sulfate and alumina, demonstrating the acid's relevance in synthesizing methyl ethers and esters with high selectivities (Ogawa et al., 1986).
Conformational Analysis
- Studies on the conformation of cyclohexanecarboxylic acid derivatives, such as 1,1-dimethylethyl 5-chloro-cis-2-methylcyclohexane-1-carboxylate, provide insights into their chemical behavior and physical properties. NMR analyses help in understanding the conformation and the effects of molecular substituents (Warthen et al., 1987).
Photolysis and Photochemical Reactions
- Cyclohexanecarboxylic acid derivatives are involved in photochemical reactions. For example, photolysis of certain acyl azides in cyclohexane produces isocyanates and other products, indicating the potential use of these compounds in photochemically driven synthetic processes (Brown, 1964).
Supramolecular Chemistry
- The acid forms complexes with organic bases, leading to various supramolecular architectures like tapes, sheets, and networks. This highlights its potential in designing supramolecular systems with specific geometric and functional properties (Shan et al., 2003).
Plasticizer Research
- Cyclohexanecarboxylic acid derivatives are studied as plasticizers. For instance, 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), used as a plasticizer to replace phthalates, has been researched for its environmental exposure and potential effects. The study of its oxidative metabolites in urine suggests their use as biomarkers for DINCH exposure assessment (Silva et al., 2013).
Synthesis and Structural Analysis
- The synthesis of cyclohexanecarboxylic acid derivatives is essential for the preparation of intermediates in natural product synthesis. Their crystal structures and modeling provide valuable insights into their chemical properties and potential applications (Abele et al., 1999).
Attraction Studies in Entomology
- Derivatives like 1,1-dimethylethyl cyclohexane-1-carboxylate have been evaluated for their attraction to insects, particularly in studies related to Mediterranean fruit flies. This research has implications for pest control and the development of attractants (Mcgovern & Cunningham, 1986).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is known that cyclohexane derivatives can exhibit various biological activities depending on their structure and the functional groups present . The specific interactions of this compound with its targets, and the resulting changes, would need to be determined through further scientific research.
Biochemical Pathways
It is known that cyclohexanecarboxylic acid, a related compound, can be a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid . It can also be oxidized to cyclohexene
Result of Action
It is known that cyclohexanecarboxylic acid, a related compound, undergoes microbial degradation by a strain of antherobacter to form para-hydroxybenzoic acid . It also undergoes aromatization and converts to Hippuric acid in rat liver extracts in vitro
properties
IUPAC Name |
1-tert-butylcyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-10(2,3)11(9(12)13)7-5-4-6-8-11/h4-8H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRFVBVVQXZPOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950048 | |
Record name | 1-tert-Butylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27334-43-6 | |
Record name | cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027334436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-tert-Butylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butylcyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.